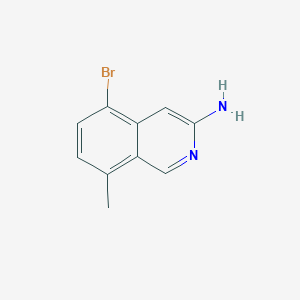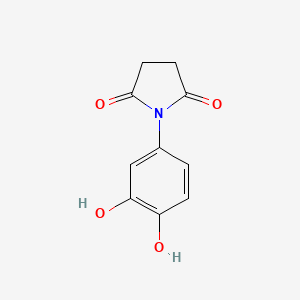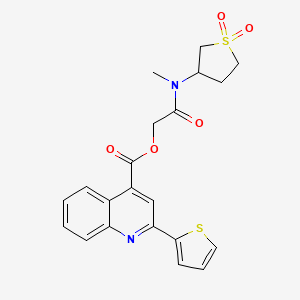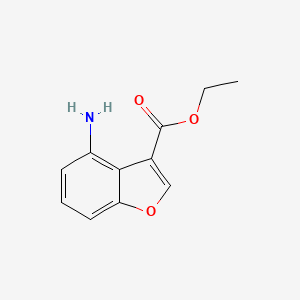
N,N-Diethyl-2,3,3-trifluoroacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2,3,3-trifluoroacrylamide: is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.1556 g/mol . It is characterized by the presence of trifluoromethyl and amide functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,3,3-trifluoroacrylamide typically involves the reaction of 2,3,3-trifluoroacryloyl chloride with diethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3,3-trifluoroacryloyl chloride+diethylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-2,3,3-trifluoroacrylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N,N-diethyl-2,3,3-trifluoroacrylic acid and reduction to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Substituted amides or thiol derivatives.
Hydrolysis: 2,3,3-trifluoroacrylic acid and diethylamine.
Oxidation: N,N-diethyl-2,3,3-trifluoroacrylic acid.
Reduction: Corresponding alcohol derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-2,3,3-trifluoroacrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2,3,3-trifluoroacrylamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The amide group can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
N,N-Diethylacrylamide: Similar structure but lacks the trifluoromethyl group.
N,N-Diethyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group but differs in the position of the functional groups.
N,N-Dimethyl-2,3,3-trifluoroacrylamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness: N,N-Diethyl-2,3,3-trifluoroacrylamide is unique due to the presence of both diethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Propriétés
Numéro CAS |
97403-94-6 |
|---|---|
Formule moléculaire |
C7H10F3NO |
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
N,N-diethyl-2,3,3-trifluoroprop-2-enamide |
InChI |
InChI=1S/C7H10F3NO/c1-3-11(4-2)7(12)5(8)6(9)10/h3-4H2,1-2H3 |
Clé InChI |
SFVAUJPSCBBWBL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


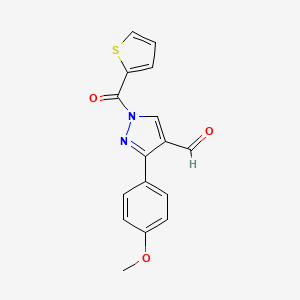
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
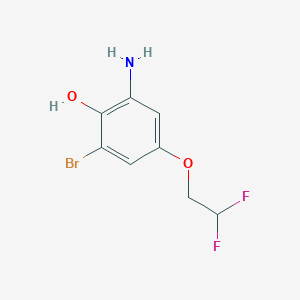

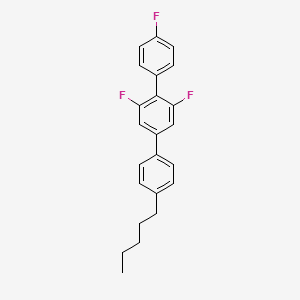

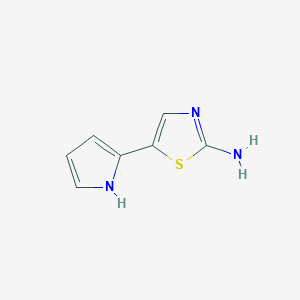
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
